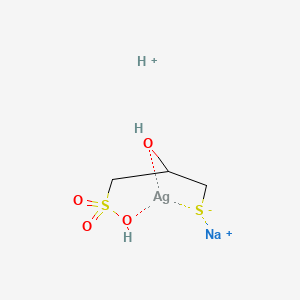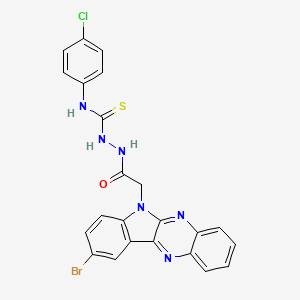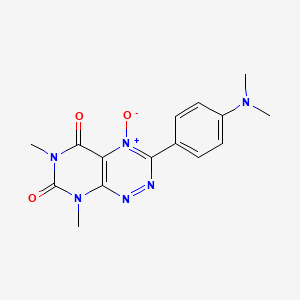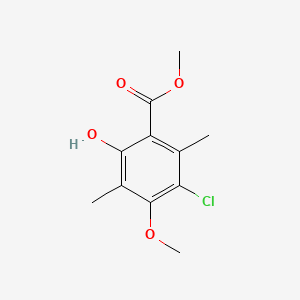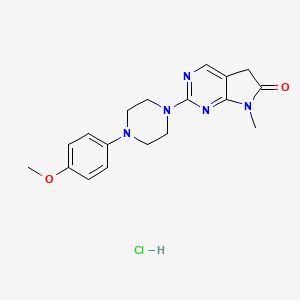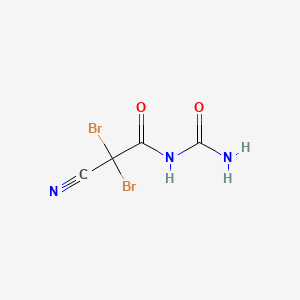
5-Amino-2-(1-ethylpropoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(1-ethylpropoxy)pyridine is an organic compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of an amino group and an ethylpropoxy group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1-ethylpropoxy)pyridine can be achieved through several methods One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate amine
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(1-ethylpropoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The ethylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the ethylpropoxy group.
Aplicaciones Científicas De Investigación
5-Amino-2-(1-ethylpropoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(1-ethylpropoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethylpropoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethylpropoxy group.
2-Amino-5-ethoxypyridine: Similar structure but with an ethoxy group instead of an ethylpropoxy group.
5-Amino-2-(1-methylpropoxy)pyridine: Similar structure but with a methylpropoxy group instead of an ethylpropoxy group.
Uniqueness
5-Amino-2-(1-ethylpropoxy)pyridine is unique due to the specific combination of the amino group and the ethylpropoxy group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
6-pentan-3-yloxypyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-9(4-2)13-10-6-5-8(11)7-12-10/h5-7,9H,3-4,11H2,1-2H3 |
Clave InChI |
DSGCNSGGLVBTGF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




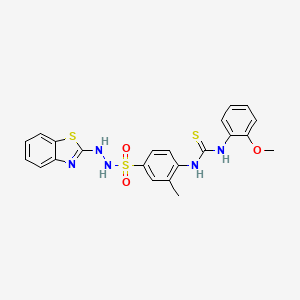

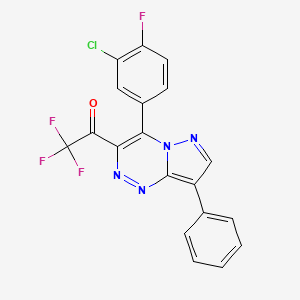
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
